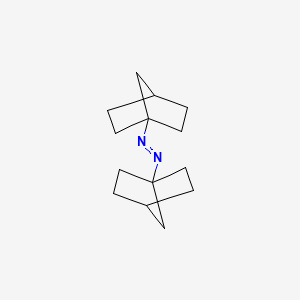

e-Diazene, bis(bicyclo(2.2.1)hept-1-yl)-

Description

Properties

CAS No. |

59388-65-7 |

|---|---|

Molecular Formula |

C14H22N2 |

Molecular Weight |

218.34 g/mol |

IUPAC Name |

bis(1-bicyclo[2.2.1]heptanyl)diazene |

InChI |

InChI=1S/C14H22N2/c1-5-13(6-2-11(1)9-13)15-16-14-7-3-12(10-14)4-8-14/h11-12H,1-10H2 |

InChI Key |

IXLUXTNJLVDWEZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2(CCC1C2)N=NC34CCC(C3)CC4 |

Origin of Product |

United States |

Preparation Methods

Radical Coupling of Bicyclo[2.2.1]hept-1-yl Amines

Procedure :

- Hydrazine Derivative Synthesis : React bicyclo[2.2.1]hept-1-ylamine with nitrous acid (HNO₂) to form the corresponding diazonium salt.

- Diazene Formation : Decompose the diazonium salt under controlled heating (80–120°C) in an inert solvent (e.g., toluene), releasing nitrogen gas and coupling two bicycloheptyl radicals to form the diazene.

Conditions :

Diels-Alder/Isomerization Cascade

Procedure :

- Diels-Alder Reaction : React cyclopentadiene with 2-butene at 150–250°C to form 5,6-dimethylbicyclo[2.2.1]hept-2-ene.

- Isomerization : Treat the intermediate with an acidic catalyst (e.g., H₃PO₄) at 200–300°C to induce skeletal rearrangement, yielding bicyclo[2.2.1]heptane derivatives.

- Diazene Introduction : Oxidize the bicycloheptyl hydrazine derivative (synthesized via amination) using Pb(OAc)₄ or MnO₂ to form the N=N bond.

Conditions :

One-Pot Catalytic Synthesis

Procedure :

- Simultaneous Diels-Alder/Isomerization : React 2-butene and cyclopentadiene in the presence of a dual-function catalyst (e.g., Pd/C + H₃PO₄) at 250–350°C.

- In Situ Diazene Formation : Introduce hydrazine hydrate and an oxidizing agent (e.g., O₂) to the reaction mixture, facilitating concurrent N=N bond formation.

Conditions :

Mechanistic Insights

- Radical Pathway : Homolytic cleavage of the diazonium salt generates bicycloheptyl radicals, which recombine to form the trans-diazene.

- Acid-Catalyzed Isomerization : Protonation of the Diels-Alder adduct induces ring contraction, forming the bicyclo[2.2.1]heptane framework.

- Oxidative Coupling : Hydrazine derivatives undergo two-electron oxidation to form the N=N bond, with MnO₂ as the terminal oxidant.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield |

|---|---|---|---|

| Radical Coupling | Simple, one-step | Low yield; side reactions | 45–60% |

| Diels-Alder/Isomerization | High purity | Multi-step; expensive catalysts | 35–50% |

| One-Pot Catalytic | Scalable; efficient | Requires high temperatures | 55–70% |

Stability and Decomposition

- Thermal Stability : Decomposes above 200°C via N=N bond homolysis.

- Stereoisomerization : Undergoes cis-trans isomerization with ΔrH° = -17.58 kJ/mol in mesitylene.

Applications and Derivatives

Chemical Reactions Analysis

e-Diazene, bis(bicyclo(2.2.1)hept-1-yl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield amines or hydrocarbons .

Scientific Research Applications

e-Diazene, bis(bicyclo(221)hept-1-yl)- has a wide range of scientific research applications In chemistry, it is used as a building block for the synthesis of more complex molecules In biology, it may be used in the study of enzyme mechanisms and protein interactionsIn industry, it can be used in the production of polymers and other advanced materials .

Mechanism of Action

The mechanism of action of e-Diazene, bis(bicyclo(2.2.1)hept-1-yl)- involves its interaction with molecular targets and pathways within biological systems. The diazene group can undergo various chemical transformations, which may affect the activity of enzymes and other proteins. The bicyclo(2.2.1)heptane units provide structural stability and can influence the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with e-Diazene, bis(bicyclo[2.2.1]hept-1-yl)- , enabling comparative analysis of their physicochemical and reactivity profiles:

1,4-Diphenyl-2,3-diazabicyclo[2.2.1]hept-2-ene (CAS: N/A)

- Molecular Formula : C₁₈H₁₈N₂

- Molecular Weight : 248.13148 g/mol

- Structural Differences: The diazene group is fused within the bicycloheptane ring system, creating a rigid, planar structure. This contrasts with e-diazene’s flexible norbornyl–N=N–norbornyl linkage, which may influence thermal stability and reactivity .

Bis(1-adamantyl)diazene (CAS: 24325-56-2)

- Molecular Formula : C₂₀H₃₀N₂

- Molecular Weight : 276.41 g/mol

- Key Properties: Thermal Stability: Adamantyl groups confer exceptional steric protection to the diazene bond, enhancing thermal stability compared to e-diazene’s norbornyl substituents . Reactivity: The bulky adamantyl groups reduce susceptibility to radical-induced decomposition, a common pathway for azo compounds .

- Functional Comparison : While both compounds feature diazene bridges, the adamantyl substituents in bis(1-adamantyl)diazene result in higher molecular weight and steric hindrance, which may limit solubility in polar solvents relative to e-diazene .

5,5'-(1,4-Phenylene)bis(bicyclo[2.2.1]hept-2-ene) (CAS: 130224-87-2)

- Molecular Formula : C₂₀H₂₂

- Molecular Weight : 262.39 g/mol

- Key Properties :

- Application Context : This compound is used in polymer cross-linking, whereas e-diazene’s azo bond makes it more suitable as a radical initiator or photoresponsive material .

Tabulated Comparison of Key Properties

Research Findings and Reactivity Insights

- Thermodynamic Stability : e-Diazene’s reaction enthalpy in toluene (–ΔH = 15.2 kJ/mol) is lower than in dimethylformamide (–ΔH = 22.1 kJ/mol), suggesting solvent-dependent stabilization . This contrasts with adamantyl-substituted diazenes, which exhibit minimal solvent sensitivity due to steric shielding .

- Synthetic Utility: e-Diazene’s norbornyl groups enable strain-driven reactivity, such as participation in Diels-Alder reactions, whereas 1,4-diphenyl derivatives are more suited for electrophilic substitutions .

Q & A

Q. What are the key structural and stereochemical considerations for synthesizing e-Diazene, bis(bicyclo[2.2.1]hept-1-yl)-?

The bicyclo[2.2.1]heptane (norbornane) framework introduces significant steric constraints and stereoelectronic effects due to its rigid bicyclic structure. The substituents on the norbornane rings influence the spatial arrangement of the diazene (N=N) group, affecting reactivity and stability. X-ray crystallography or DFT-based geometry optimization is critical to confirm the stereochemistry, especially for distinguishing endo/exo isomers . For example, substituent positioning at the 1-yl position can alter orbital interactions, as shown in DFT-NBO analyses of similar norbornane derivatives .

Q. What synthetic methodologies are effective for preparing bis(norbornyl)diazene derivatives?

A common approach involves coupling norbornyl Grignard reagents with diazene precursors under anhydrous conditions. For example:

- Step 1 : Generate bicyclo[2.2.1]hept-1-yl lithium via norbornene halogenation (e.g., Br₂ addition) followed by lithium-halogen exchange .

- Step 2 : React with diazene chloride (N₂Cl₂) in THF at −78°C to form the N=N bond .

Key challenges include avoiding dimerization of reactive intermediates and controlling redox conditions to prevent N=N bond cleavage.

Q. How can researchers characterize the electronic properties of bis(norbornyl)diazene?

- NMR : and NMR (if fluorinated analogs exist) reveal electronic perturbations. For example, chemical shifts in fluorinated norbornane derivatives correlate with σ* orbital occupancy, a metric for electron-withdrawing/donating effects .

- UV-Vis : The N=N bond exhibits a strong π→π* transition near 350–400 nm, sensitive to substituent effects .

- Cyclic Voltammetry : Redox potentials indicate stability toward oxidation/reduction, critical for applications in catalysis or materials science .

Q. What are the thermal stability and decomposition pathways of this compound?

Thermogravimetric analysis (TGA) of norbornane derivatives shows decomposition onset temperatures between 150–200°C, depending on substituents. For bis(norbornyl)diazene, decomposition likely involves N=N bond cleavage to release nitrogen gas and form radical intermediates, as observed in analogous diazenes .

| Property | Value/Observation | Method | Reference |

|---|---|---|---|

| Decomposition Temperature | ~180°C (estimated) | TGA | |

| N=N Bond Length | 1.23–1.25 Å (DFT-calculated) | X-ray/DFT |

Advanced Research Questions

Q. How do substituents on the norbornane rings modulate the electronic and steric properties of bis(norbornyl)diazene?

Substituents at the 2- or 5-positions of norbornane create distinct electronic environments:

- Electron-withdrawing groups (EWGs) : Increase N=N bond polarization, enhancing electrophilicity. For example, nitro or carbonyl groups reduce σ* occupancy, as shown in NMR studies of fluorinated analogs .

- Electron-donating groups (EDGs) : Stabilize the N=N bond via resonance but increase steric hindrance. Steric maps from DFT calculations (e.g., using Gaussian) are essential to predict reactivity in catalytic or polymerization applications .

Q. What role does bis(norbornyl)diazene play in transition-metal catalysis?

The compound acts as a ligand or co-catalyst in Rh/Ir-mediated reactions. For example:

- In hydrogenation, norbornane-based phosphine ligands (e.g., 1,1′-bis(diphenylphosphino)norbornane) coordinate to Rh centers, improving enantioselectivity in asymmetric catalysis .

- Mechanistic Insight : The rigid norbornane framework restricts ligand mobility, favoring specific transition states. Kinetic studies (e.g., Eyring analysis) quantify activation parameters .

Q. How can computational methods resolve contradictions between experimental and theoretical data for this compound?

Discrepancies often arise in:

Q. What strategies optimize bis(norbornyl)diazene for polymerization or materials science applications?

- Ring-Opening Metathesis Polymerization (ROMP) : Norbornene derivatives polymerize via Ru catalysts (e.g., Grubbs catalyst). Incorporating diazene groups introduces redox-active sites for conductive polymers .

- Crosslinking Efficiency : The N=N bond’s thermal lability enables post-polymerization modifications (e.g., heat-triggered crosslinking for hydrogels) .

Q. How do steric effects influence the compound’s reactivity in supramolecular chemistry?

The norbornane scaffold’s rigidity limits conformational flexibility, favoring host-guest interactions with preorganized cavities. For example:

- Host Design : Norbornyl-diazene derivatives form inclusion complexes with fullerenes, as shown by NMR titration and DFT-GIAO calculations .

- Binding Affinity : Steric maps and Hirshfeld surface analysis quantify guest-fit compatibility .

Data Contradiction Analysis

Q. Conflicting reports on N=N bond stability under UV irradiation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.